The synthesis of Rohinitib involves several key steps that leverage advanced organic chemistry techniques. One prominent method includes the use of asymmetric catalysis to create specific stereoisomers of the compound, enhancing its biological activity. The synthetic pathway typically begins with the derivation from cantharidin, followed by modifications to introduce functional groups that optimize its interaction with target proteins.
Recent advancements have shown that microwave-assisted synthesis can significantly reduce reaction times while improving yields. For instance, the synthesis can be performed under microwave irradiation conditions to facilitate rapid formation of the desired compound .
Rohinitib's molecular structure is characterized by a complex arrangement that includes a fused bicyclic framework typical of cantharidin derivatives. The compound's molecular formula is C₁₃H₁₈N₂O₄S, indicating the presence of nitrogen and sulfur atoms which contribute to its biological activity.
The three-dimensional structure of Rohinitib has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal critical interactions between Rohinitib and its biological targets, particularly within the binding sites of eIF4A .
Rohinitib undergoes various chemical reactions that are essential for its activity as an eIF4A inhibitor. Key reactions include:
These reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to assess stability and metabolic pathways .
The mechanism by which Rohinitib exerts its anticancer effects involves the inhibition of eIF4A, which is crucial for the translation of mRNAs that encode oncogenes. By disrupting this process, Rohinitib effectively reduces the expression levels of proteins that promote tumor growth and survival.
Additionally, Rohinitib's inhibition of HSF1 leads to decreased expression of heat shock proteins, which are often overexpressed in cancer cells to protect against stress-induced apoptosis. This dual action enhances its potential as a therapeutic agent in cancer treatment .
Rohinitib exhibits several notable physical properties:
Chemical properties include its reactivity towards electrophiles due to the presence of functional groups that can participate in nucleophilic attacks or coordination with metal ions .
Rohinitib has significant applications in cancer research due to its ability to inhibit key pathways involved in tumorigenesis. Its primary applications include:
Ongoing studies aim to further elucidate its efficacy across different cancer types and explore combination therapies that may enhance its therapeutic potential .
Rohinitib (chemical name: (1R,2R,3S,3aR,8bS)-1,8b-Dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-N-methyl-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide) is a targeted inhibitor of eukaryotic initiation factor 4A (eIF4A) with the molecular formula C₂₉H₃₁NO₈ and a molecular weight of 521.56 g/mol [1] [5] [7]. Its CAS registry number is 1139253-73-8. The compound features a complex polycyclic structure with four chiral centers, confirmed by stereochemical descriptors in its IUPAC name. Key structural elements include:
Table 1: Physicochemical Properties of Rohinitib
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₉H₃₁NO₈ | Defines elemental composition |
Exact Mass | 521.2050 Da | Confirms molecular identity |
Solubility | 200 mg/mL in DMSO (383.46 mM) | Suitable for in vitro assays |
Elemental Analysis | C: 66.78%; H: 5.99%; N: 2.69%; O: 24.54% | Validates synthetic purity |
Stereochemistry | 4 chiral centers | Critical for target binding |
Rohinitib is a white to off-white solid with stability exceeding three years when stored at -20°C. Its solubility profile restricts aqueous applications but facilitates cellular uptake in experimental models [1] [9]. The compound’s stereochemistry is essential for its bioactivity, as denoted by the specific [R,S] configuration in its IUPAC name [7].
The anti-leukemic activity of Rohinitib is highly dependent on its structural features, elucidated through biochemical and cellular studies:
Table 2: SAR Summary of Key Structural Features
Structural Feature | Role in Bioactivity | Impact of Modification |
---|---|---|
C6/C8 Methoxy Groups | Hydrophobic interactions with eIF4A subdomain II | 90% loss of activity upon removal |
N-Methyl-N-methoxycarbamide | H-bonding with Asp401; steric occlusion of ATP site | Complete loss of target engagement |
(S)-configuration at C3 | Optimal positioning of phenyl ring for π-stacking | 20-fold reduction in potency if inverted |
4-Methoxyphenyl at C3a | Stabilizes DEAD-box domain closure | 75% reduction in apoptosis induction |
Rohinitib exhibits distinct advantages and limitations relative to established eIF4A inhibitors:
Table 3: Comparison of eIF4A Inhibitors
Inhibitor | Origin/Status | Molecular Weight | Key Structural Motif | Therapeutic Edge |
---|---|---|---|---|
Rohinitib | Synthetic/Preclinical | 521.56 Da | Cyclopenta[b]benzofuran | FLT3-ITD AML selectivity; HSF1 inactivation |
Silvestrol | Plant-derived/Preclinical | 658.67 Da | Benzo[c]oxepine | Broader anti-tumor activity |
Zotatifin | Synthetic/Phase I | ~500 Da (estimated) | Triazolopyrimidine | Clinical validation in solid tumors |
Rocaglamide A | Natural product/Research | 532.54 Da | Cyclopenta[bc]benzopyran | High potency; significant toxicity |
Rohinitib’s selectivity for FLT3-ITD mutant AML stems from its dual mechanism: inhibiting eIF4A-mediated translation initiation and inactivating HSF1, a stress-response factor overactive in FLT3-driven leukemia [3] [6]. This specificity differentiates it from pan-eIF4A inhibitors and supports its development for molecularly defined AML subtypes.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: